An In-depth Technical Guide to the Chemical Structure Analysis of N-Cyclohexyl-2-methoxy-N-methylbenzamide
An In-depth Technical Guide to the Chemical Structure Analysis of N-Cyclohexyl-2-methoxy-N-methylbenzamide
Abstract: This technical guide provides a comprehensive analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic characterization of this tertiary benzamide. By integrating established chemical principles with data from analogous structures, this guide offers a robust framework for the understanding and practical application of this compound in a research setting. Methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity.
Introduction and Chemical Identity
N-Cyclohexyl-2-methoxy-N-methylbenzamide is a tertiary amide with a molecular structure comprising a cyclohexyl and a methyl group attached to the nitrogen atom of a 2-methoxybenzamide backbone. Tertiary benzamides are a significant class of organic compounds, often explored in medicinal chemistry for their potential biological activities. The ortho-methoxy group on the benzoyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its reactivity and interaction with biological targets. Understanding the precise structural features and spectroscopic fingerprint of this molecule is paramount for its application in research and development.
| Chemical Identifier | Value | Source |
| IUPAC Name | N-cyclohexyl-2-methoxy-N-methylbenzamide | N/A |
| Molecular Formula | C₁₅H₂₁NO₂ | N/A |
| Molecular Weight | 247.34 g/mol | N/A |
| Canonical SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC | N/A |
| InChI Key | XOFREWHXNLECSD-UHFFFAOYSA-N | N/A |
Proposed Synthesis and Purification
The synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide can be efficiently achieved via the formation of an amide bond between 2-methoxybenzoyl chloride and N-methylcyclohexylamine. This is a standard and reliable method for the preparation of N,N-disubstituted benzamides.
Synthesis Workflow
The proposed two-step synthesis begins with the conversion of 2-methoxybenzoic acid to its more reactive acid chloride derivative, followed by the coupling with N-methylcyclohexylamine.
Caption: Proposed two-step synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide.
Step-by-Step Experimental Protocol
Materials:
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-Methylcyclohexylamine (98%)[5][6][7][8][9][10][11][12][13]
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step 1: Synthesis of 2-Methoxybenzoyl Chloride [14][15][16][17][18]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
The resulting solution of 2-methoxybenzoyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide [19][20][21][22]
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylcyclohexylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-methoxybenzoyl chloride solution from Step 1 to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude N-Cyclohexyl-2-methoxy-N-methylbenzamide can be purified by flash column chromatography on silica gel.
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product, as indicated by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-2-methoxy-N-methylbenzamide as a solid or oil.
Structural and Spectroscopic Analysis
Due to the absence of published experimental data for N-Cyclohexyl-2-methoxy-N-methylbenzamide, the following spectroscopic characteristics are predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of an ortho-substituted benzamide can lead to restricted rotation around the C(O)-N bond, potentially resulting in broadened signals or the appearance of rotamers in the NMR spectra at room temperature.[23]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35-7.45 | m | 2H | Ar-H | Aromatic protons ortho and para to the carbonyl group. |
| ~ 6.90-7.00 | m | 2H | Ar-H | Aromatic protons meta to the carbonyl group. |
| ~ 3.85 | s | 3H | O-CH₃ | Methoxy group protons on the aromatic ring. |
| ~ 3.40-3.60 | br s | 1H | N-CH (cyclohexyl) | Methine proton of the cyclohexyl group, likely broadened due to conformational exchange. |
| ~ 2.90 | s | 3H | N-CH₃ | N-methyl group protons. The chemical shift can be influenced by the rotational barrier.[24] |
| ~ 1.10-1.90 | m | 10H | Cyclohexyl CH₂ | Methylene protons of the cyclohexyl ring, appearing as a complex multiplet.[25] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169-171 | C=O | Amide carbonyl carbon. |
| ~ 155-157 | Ar-C (C-OCH₃) | Aromatic carbon attached to the methoxy group. |
| ~ 130-132 | Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |
| ~ 128-130 | Ar-CH | Aromatic methine carbons. |
| ~ 120-122 | Ar-CH | Aromatic methine carbons. |
| ~ 110-112 | Ar-CH | Aromatic methine carbons. |
| ~ 55-57 | O-CH₃ | Methoxy carbon. The chemical shift can be influenced by its orientation relative to the ring.[26] |
| ~ 58-62 | N-CH (cyclohexyl) | Methine carbon of the cyclohexyl group. |
| ~ 33-36 | N-CH₃ | N-methyl carbon. |
| ~ 25-33 | Cyclohexyl CH₂ | Methylene carbons of the cyclohexyl ring.[27][28] |
Infrared (IR) Spectroscopy
The IR spectrum of a tertiary amide is characterized by a strong carbonyl absorption band.
Caption: Predicted key IR absorption bands for N-Cyclohexyl-2-methoxy-N-methylbenzamide.
Key Predicted IR Bands:
-
~2930 and ~2850 cm⁻¹: C-H stretching vibrations from the cyclohexyl and methyl groups.
-
~1650 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the tertiary amide. The position of this band is largely independent of the physical state as tertiary amides cannot form hydrogen bonds with each other.[29][30][31]
-
~1465 and ~1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1025 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
-
~1100-1300 cm⁻¹: C-N stretching vibration.[32]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 247.
-
McLafferty Rearrangement: Unlikely due to the absence of a gamma-hydrogen on the N-alkyl substituent in a favorable conformation.
-
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen is expected. This can lead to the formation of ions corresponding to the loss of the cyclohexyl or methyl group.
-
Acylium Ion: A prominent peak at m/z = 135, corresponding to the [C₈H₇O₂]⁺ ion (2-methoxybenzoyl cation), is expected from the cleavage of the amide C-N bond.
Safety and Handling
As no specific safety data sheet is available for N-Cyclohexyl-2-methoxy-N-methylbenzamide, a conservative approach to handling should be adopted based on the hazards of its precursors and related compounds.
-
Precursors: 2-Methoxybenzoic acid is known to cause skin and serious eye irritation.[2][3] N-Methylcyclohexylamine is a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][10]
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
This technical guide provides a detailed analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide, including a plausible synthetic route and predicted spectroscopic data. The proposed methodologies are grounded in established chemical principles, offering a reliable framework for researchers. The structural insights and predicted spectral data serve as a valuable reference for the synthesis, purification, and characterization of this and structurally related compounds.
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